molecular formula C3H9ClF2N2O2S B2709334 N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride CAS No. 2260936-13-6

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride

Cat. No.: B2709334
CAS No.: 2260936-13-6
M. Wt: 210.62
InChI Key: RQSWRPQRMZVTQD-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s used in research and not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

A compound named “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” has been synthesized by introducing an azomethine group through a condensation reaction with different compounds containing a carbonyl group .


Chemical Reactions Analysis

“N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” has been used to synthesize Schiff base modified silanes . These silanes were then reacted with triethanolamine to produce silatranes .


Physical and Chemical Properties Analysis

“N-(2-Aminoethyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Novel Sulfonated Thin-Film Composite Membranes

In the development of water treatment technologies, sulfonated aromatic diamine monomers have been synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, facilitated by the presence of sulfonated monomers (Liu et al., 2012).

Synthesis of Heterocyclic Sulfonamides

The chemical reactivity of sulfonamides has been harnessed in the synthesis of heterocyclic compounds. For example, one-pot synthesis techniques have been developed to create N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the versatility of sulfonamides in producing complex organic structures (Rozentsveig et al., 2013).

Catalytic Reactions Involving Aryl Halides and Sulfur Dioxide

Aminosulfonylation reactions catalyzed by palladium and copper have demonstrated the potential of sulfonamides in organic synthesis. These reactions involve aryl halides, sulfur dioxide, and hydrazines or triethoxysilanes, leading to the efficient production of aryl N-aminosulfonamides. Such processes underline the role of sulfonamides in facilitating novel bond-forming reactions under mild conditions (Ye & Wu, 2012); (Wang, Xue, & Wang, 2014).

Development of Hydrophobic Agents

Research into hydrophobic agents has led to the synthesis of molecules consisting of N-[3-(triethoxysilyl)propyl]amide anchor parts, connecting units, and polyfluoroheptyloxy functional hydrophobic spacers. This exploration into the synthesis of multifunctional molecules emphasizes the adaptability of sulfonamides in creating materials with specific surface properties (Dyachenko, Nikitin, & Igumnov, 2018).

Advanced Organic Synthesis and Catalysis

Sulfonamides have been explored for their utility in organic synthesis and catalysis, with specific focus on the synthesis of bioactive compounds and the development of new catalytic methodologies. The synthesis of saturated heterocyclic aminosulfonyl fluorides as stable intermediates for the production of sulfonamides is one such application, showcasing the potential for creating compounds of pharmaceutical interest (Zhersh et al., 2018).

Mechanism of Action

“N-(2-Aminoethyl)-1-aziridineethanamine” is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome . It may inhibit ACE2, preventing certain actions from occurring .

Safety and Hazards

“N-(2-Aminoethyl)acetamide” can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8F2N2O2S.ClH/c4-3(5)10(8,9)7-2-1-6;/h3,7H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSWRPQRMZVTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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